Norcepharadione B

Übersicht

Beschreibung

Norcepharadione B (NCEB) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. NCEB is a member of the norcepharadione family of compounds, which are characterized by a common chemical structure and a wide range of biological activities. NCEB is found in a variety of plants, fungi, and bacteria, and has been isolated from the roots of the common weed, Centaurea solstitialis. NCEB has been studied for its potential role in cancer therapy and as a potential therapeutic agent for a variety of diseases.

Wissenschaftliche Forschungsanwendungen

Neuroprotection Against Oxidative Stress

Norcepharadione B has been studied for its neuroprotective effects, particularly in the context of oxidative stress-induced neuronal injury. It has been shown to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels, which are crucial in protecting neurons from oxidative damage . This application is particularly relevant in conditions like stroke and Alzheimer’s disease, where oxidative stress plays a significant role.

Alzheimer’s Disease Management

The compound has been implicated in the management of Alzheimer’s disease by targeting the Nrf2/Keap1/ARE pathway. This pathway is critical in the body’s response to oxidative stress and inflammation, which are both key factors in the progression of Alzheimer’s disease . By modulating this pathway, Norcepharadione B could potentially slow down or alter the disease’s progression.

Antioxidant Activity

Norcepharadione B has demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. Its ability to scavenge free radicals suggests it could be used to protect cells from oxidative damage in various medical and cosmetic applications .

Anti-Apoptotic Properties

Research indicates that Norcepharadione B possesses anti-apoptotic characteristics, meaning it can prevent programmed cell death. This property is beneficial in diseases where cell survival is compromised, such as neurodegenerative disorders and certain types of cancer .

Cellular Antioxidant Upregulation

The compound has been shown to potentiate the activity of superoxide dismutase (SOD), increase the level of glutathione (GSH), and decrease malondialdehyde content, which are all indicative of its role in enhancing the cellular antioxidant defense system .

Inhibition of Cell Swelling

Norcepharadione B effectively alleviates cell swelling induced by oxidative stress by interrupting the activation of volume-sensitive outwardly rectifying (VSOR) Cl- channels. This application could be crucial in preventing cell damage under stress conditions .

Wirkmechanismus

Target of Action

Norcepharadione B, an alkaloid isolated from Houttuynia cordata, exhibits moderate cytotoxicity against various cell lines including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . The primary targets of Norcepharadione B are these cancer cells, where it acts to inhibit their growth .

Mode of Action

It has been found to exhibit cytotoxicity against various cancer cell lines . This suggests that Norcepharadione B may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.

Biochemical Pathways

Norcepharadione B has been shown to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels . This suggests that it may affect biochemical pathways related to oxidative stress and ion transport. By upregulating antioxidants, Norcepharadione B could potentially protect cells from oxidative damage. The inhibition of volume-sensitive Cl- channels could affect various cellular processes, including cell volume regulation, cell proliferation, and apoptosis .

Result of Action

Norcepharadione B has been found to exhibit cytotoxic effects against various cancer cell lines . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels . These results suggest that Norcepharadione B could have potential therapeutic applications in cancer treatment and neuroprotection.

Eigenschaften

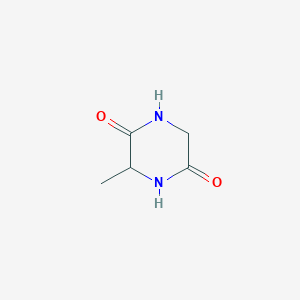

IUPAC Name |

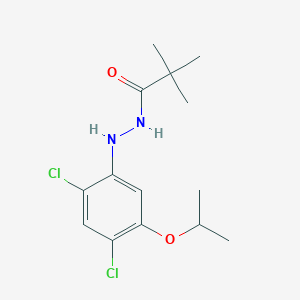

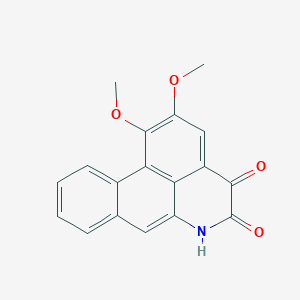

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGGDUOPTSQTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206205 | |

| Record name | Norcepharadione B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norcepharadione B | |

CAS RN |

57576-41-7 | |

| Record name | Norcepharadione B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcepharadione B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Norcepharadione B exert its neuroprotective effects against oxidative stress?

A: Research suggests that Norcepharadione B protects hippocampal neurons from oxidative stress primarily through two mechanisms []:

Q2: What is the role of the PI3K/Akt pathway in Norcepharadione B's neuroprotective activity?

A: Studies have identified the PI3K/Akt pathway as crucial for Norcepharadione B's protective action. The compound promotes the phosphorylation of Akt, a key protein kinase in this pathway. This activation, in turn, leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. Inhibiting the PI3K/Akt pathway with LY294002 abolishes the Norcepharadione B-mediated increase in HO-1, highlighting the significance of this signaling cascade in its neuroprotective mechanism [].

Q3: Beyond neuroprotection, what other biological activities have been reported for Norcepharadione B?

A3: Norcepharadione B exhibits a diverse range of biological activities, including:

- Anti-platelet Aggregation: It inhibits platelet aggregation, which may contribute to its potential in preventing cardiovascular diseases [].

- Antiviral Activity: Norcepharadione B has shown promising inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1) [].

Q4: Are there any computational studies investigating Norcepharadione B's interactions with biological targets?

A: Yes, molecular docking studies have been conducted to explore Norcepharadione B's potential as an anti-ulcer agent. These studies suggest that Norcepharadione B exhibits favorable binding affinity to the 3D structure of pig gastric H+/K+ ATPase, a protein implicated in gastric acid secretion. This computational finding provides a basis for further investigations into Norcepharadione B's therapeutic potential in peptic ulcer disease [].

Q5: What is the availability of Norcepharadione B, and are there any sustainability concerns?

A: Currently, Norcepharadione B is primarily obtained through extraction from Houttuynia cordata. While this plant is relatively abundant, exploring sustainable extraction methods and alternative sources, such as synthetic approaches, would be beneficial to ensure long-term availability and minimize environmental impact [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)

![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)